2-CHLORO-N-[4'-(2-CHLOROBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]BENZAMIDE
Overview
Description
2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound with a molecular formula of C28H22Cl2N2O3 This compound is characterized by its biphenyl structure, which is substituted with chloro and methoxy groups, as well as benzamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multiple steps, including the formation of the biphenyl core, introduction of chloro and methoxy substituents, and subsequent amide formation. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methyl-2-pyrimidinyl)benzamide
- 2-Chloro-N-(4-methyl-1-piperazinyl)phenyl]benzamide
- 2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide
Uniqueness
2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the biphenyl core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O4/c1-35-25-15-17(11-13-23(25)31-27(33)19-7-3-5-9-21(19)29)18-12-14-24(26(16-18)36-2)32-28(34)20-8-4-6-10-22(20)30/h3-16H,1-2H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKHJIVJNRBREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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